molecular formula C11H11NO3 B115092 Ethyl 5-aminobenzofuran-2-carboxylate CAS No. 174775-48-5

Ethyl 5-aminobenzofuran-2-carboxylate

Cat. No. B115092
CAS RN: 174775-48-5
M. Wt: 205.21 g/mol
InChI Key: YFFLLDHEEWSHQG-UHFFFAOYSA-N
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Description

Ethyl 5-aminobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It is used as a synthetic intermediate in the preparation of indolebutylpiperazines, a class of dual 5-HT1A receptor agonists and serotonin reuptake inhibitors . It has also been used as a potential radiolabelled analog for melanoma imaging and targeted radiotherapy .


Molecular Structure Analysis

The molecular structure of Ethyl 5-aminobenzofuran-2-carboxylate consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 205.21 .


Physical And Chemical Properties Analysis

Ethyl 5-aminobenzofuran-2-carboxylate is a solid at 20°C . It has a melting point of 62.0 to 66.0°C . It is soluble in Chloroform and DMSO . It should be stored under inert gas at 2–8°C .

Scientific Research Applications

Antibacterial Activity

Benzofuran based compounds, including Ethyl 5-aminobenzofuran-2-carboxylate, have been found to exhibit significant antibacterial activity . In a study, the synthesis and identification of a new class of benzofuran based Schiff ligands and their Cu/Zn complexes were reported. These compounds showed activity in the low microgram range against M. tuberculosis, showing minimum inhibitory concentrations (MICs) of 1.6 μg/mL . They also showed interesting antibacterial activity against S. Aureus, E. coli and B. Subtilis .

Antifungal Activity

Benzofuran derivatives, including Ethyl 5-aminobenzofuran-2-carboxylate, have been reported to exhibit antifungal properties . This makes them potential candidates for the development of new antifungal agents.

Antituberculosis Activity

The compounds synthesized from Ethyl 5-aminobenzofuran-2-carboxylate have shown promising results against tuberculosis . This suggests that these compounds could be further explored for the development of new antituberculosis drugs.

Anti-Inflammatory Properties

Benzofuran derivatives have been reported to possess anti-inflammatory properties . This suggests that Ethyl 5-aminobenzofuran-2-carboxylate could potentially be used in the development of new anti-inflammatory drugs.

Antiviral Properties

Benzofuran compounds have been found to exhibit antiviral activities . This suggests that Ethyl 5-aminobenzofuran-2-carboxylate and its derivatives could be explored for their potential use in antiviral drug development.

Anticancer Properties

Benzofuran derivatives have been reported to exhibit anticancer properties . This suggests that Ethyl 5-aminobenzofuran-2-carboxylate could potentially be used in the development of new anticancer drugs.

Safety and Hazards

Ethyl 5-aminobenzofuran-2-carboxylate is classified as an irritant . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin, eyes, and clothing .

properties

IUPAC Name

ethyl 5-amino-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFLLDHEEWSHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431558
Record name Ethyl 5-aminobenzofuran-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-aminobenzofuran-2-carboxylate

CAS RN

174775-48-5
Record name 2-Benzofurancarboxylic acid, 5-amino-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-aminobenzofuran-2-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-aminobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminobenzofuran-2-carboxylic acid ethylester
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Record name ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNA7K2K6RX
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 2.3 g of ethyl 5-nitrobenzofuran-2-carboxylate in 60 ml of methanol is hydrogenated in the presence of Raney nickel. The catalyst is filtered off and the solution is concentrated. After customary working up, ethyl 5-aminobenzofuran-2-carboxylate, Rf 0.1 (dichloromethane/ethanol 9.5:0.5) obtained; hydrochloride m.p. 246°-248°.
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2.3 g
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Synthesis routes and methods II

Procedure details

The appropriate arylcarboxylic acid is synthesized by the coupling of indole-2-carboxylic acid, benzofuran-2-carboxylic acid or benzothiophene-2-carboxylic acid with ethyl 5-amino-aryl-2-carboxylate in DMF with EDCI, and saponification of the ester. Ethyl 5-aminoindole-2-carboxylate is formed by catalytic hydrogenation of ethyl 5-nitroindole-2-carboxylate (Parmerter, S. M.; Cook, A. G.; Dixon, W. B. J. Am. Chem. Soc. 1958, 80, 4621). Ethyl 5-aminobenzothiophene-2-carboxylate can be synthesized as described in: Zambias, R. A.; Hammond, M. L. J. Syn. Commun. 1991, 21, 959. Ethyl 5-aminobenzofuran-2-carboxylate is prepared from the commercially available 5-nitrobenzofuran-2-carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 5-aminobenzofuran-2-carboxylate in the synthesis of 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives?

A1: Ethyl 5-aminobenzofuran-2-carboxylate serves as a crucial starting material in the one-pot synthesis of 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives. [] This reaction involves the compound reacting with aromatic aldehydes and 3-oxo-3-phenylpropanenitrile in refluxing ethanol. The structure of Ethyl 5-aminobenzofuran-2-carboxylate, particularly the presence of the amine and ester groups, allows for its participation in the multi-step reaction, ultimately leading to the formation of the desired dihydrofuroquinoline scaffold.

Q2: How is the structure of the synthesized compounds confirmed?

A2: The research utilizes a combination of spectroscopic techniques to confirm the structures of the synthesized 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives. These techniques include Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance Spectroscopy (1H NMR and 13C NMR), and High-Resolution Mass Spectrometry (HRMS). [] Each technique provides complementary structural information, ensuring a comprehensive characterization of the newly formed compounds.

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